[(3-Methyl-4-propoxyphenyl)sulfonyl](3-pyridylmethyl)amine
Description
(3-Methyl-4-propoxyphenyl)sulfonylamine is a sulfonamide derivative characterized by a sulfonyl group bridging a 3-methyl-4-propoxyphenyl moiety and a 3-pyridylmethylamine group. This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where such interactions are critical .
Properties
IUPAC Name |
3-methyl-4-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-3-9-21-16-7-6-15(10-13(16)2)22(19,20)18-12-14-5-4-8-17-11-14/h4-8,10-11,18H,3,9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHMMTPFINRXPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of 3-Methyl-4-propoxyphenol
The precursor 3-methyl-4-propoxyphenol undergoes sulfonation using concentrated sulfuric acid or chlorosulfonic acid. For example:
Chlorination to Sulfonyl Chloride
The sulfonic acid is converted to the sulfonyl chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅):
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Sulfonic acid (1.0 equiv) reacts with SOCl₂ (2.5 equiv) in DMF (catalytic) at reflux (70–80°C) for 3 hours.
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Yield : 78–82% after distillation or recrystallization.
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Analytical Data :
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Coupling with 3-Pyridylmethylamine
Nucleophilic Substitution Reaction
The sulfonyl chloride reacts with 3-pyridylmethylamine in a base-mediated reaction:
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3-Methyl-4-propoxyphenylsulfonyl chloride (1.0 equiv) and 3-pyridylmethylamine (1.1 equiv) are stirred in THF or DCM with triethylamine (2.0 equiv) at 0–25°C for 12–24 hours.
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Workup : The mixture is washed with 1M HCl, water, and brine. The product is purified via silica gel chromatography (EtOAc/hexane).
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Alternative Methods
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Microwave-Assisted Synthesis : Reduced reaction time to 1–2 hours at 60°C with comparable yields.
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One-Pot Sulfonation-Chlorination-Amination : Combines steps 1 and 2 using continuous flow reactors, achieving 68% overall yield.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Comparative Analysis of Methods
Challenges and Solutions
Common Issues
Chemical Reactions Analysis
(3-Methyl-4-propoxyphenyl)sulfonylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different sulfonamide derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Agricultural Applications
Pesticide Development
One of the significant applications of (3-Methyl-4-propoxyphenyl)sulfonylamine is in the formulation of pesticides. Research indicates that this compound can enhance the efficacy of pesticide preparations by providing sustained release properties. It can form associations with pesticide active ingredients, thereby improving their stability and effectiveness against various pests and weeds in agricultural settings. For instance, it has been noted that when combined with heat-meltable materials, this compound can significantly improve the control of harmful insects without damaging crops .
Table 1: Pesticidal Efficacy
| Pesticide Active Ingredient | Target Pest | Efficacy Improvement (%) |
|---|---|---|
| Compound A | Aphids | 30% |
| Compound B | Leafhoppers | 25% |
| Compound C | Weeds (Coco-grass) | 40% |
Medicinal Chemistry Applications
Histamine H3 Receptor Ligands
(3-Methyl-4-propoxyphenyl)sulfonylamine has also been studied for its potential as a histamine H3 receptor ligand. This receptor plays a crucial role in various neurological processes, and compounds that modulate its activity could have therapeutic implications for conditions such as obesity, cognitive disorders, and sleep regulation. The compound's structure allows it to interact effectively with the receptor, leading to potential drug development opportunities .
Case Study: Neurological Effects
A study focused on the effects of histamine H3 receptor ligands demonstrated that compounds similar to (3-Methyl-4-propoxyphenyl)sulfonylamine exhibited significant changes in neurotransmitter release patterns. This suggests a potential for developing treatments targeting cognitive enhancement or appetite regulation .
Structure-Activity Relationship (SAR) Studies
Optimization for Potency
Further research has been directed towards understanding the structure-activity relationships of (3-Methyl-4-propoxyphenyl)sulfonylamine analogs. Modifications to its structure have shown varying degrees of potency in biological assays, particularly in GPR88 agonist activity, which is relevant for neuropharmacological applications. The SAR studies indicate that specific substitutions can enhance both potency and selectivity for targeted biological pathways .
Table 2: SAR Findings
| Modification Type | Potency (EC50) nM | Observations |
|---|---|---|
| Alkoxy Group Variation | 59 | Improved lipophilicity |
| Amino Group Substitution | 200-300 | Maintained moderate potency |
| Aromatic Ring Alteration | Variable | Influences receptor interaction |
Mechanism of Action
The mechanism of action of (3-Methyl-4-propoxyphenyl)sulfonylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The pyridylmethylamine moiety may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Functional Group and Substituent Analysis
The table below compares key structural features of (3-Methyl-4-propoxyphenyl)sulfonylamine with analogs from the provided evidence:
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| (3-Methyl-4-propoxyphenyl)sulfonylamine | Sulfonamide-linked aryl/heteroaryl | 3-Methyl-4-propoxyphenyl, 3-pyridylmethyl | Not explicitly reported | Sulfonyl group (electron-withdrawing), pyridine ring (basic nitrogen) |
| (E)-N-methyl-4-(3-aminophenyl)-3-buten-1-amine | Olefinic amine | 3-Aminophenyl, N-methyl, butenyl chain | Not reported | Conjugated double bond, primary amine |
| 3-(3-fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine | Fluorophenyl-imidazolylpyrimidine | 3-Fluorophenyl, imidazolyl-pyrimidine | 311.357 | Fluorine (electronegative), heterocyclic imidazole |
| (3-Methoxy-4-propoxyphenyl)methylamine | Arylalkylamine | 3-Methoxy-4-propoxyphenyl, propyl | Not reported | Methoxy (electron-donating), alkyl chain |
Key Observations :
- Sulfonyl vs. Olefinic/Amine Groups: The sulfonyl group in the target compound distinguishes it from olefinic amines (e.g., ), which rely on conjugated systems for reactivity or binding.
- Heterocyclic Moieties : The 3-pyridylmethyl group in the target compound differs from the imidazolyl-pyrimidine in . Pyridine’s lone pair on nitrogen may engage in weaker hydrogen bonding compared to imidazole’s dual nitrogen atoms, influencing target selectivity .
- Substituent Effects : The 3-methyl-4-propoxyphenyl group in the target compound combines steric hindrance (methyl) and lipophilicity (propoxy), contrasting with the electron-donating methoxy group in ’s analog. This difference could alter solubility and membrane permeability .
Biological Activity
The compound (3-Methyl-4-propoxyphenyl)sulfonylamine is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of (3-Methyl-4-propoxyphenyl)sulfonylamine is primarily attributed to its interaction with specific protein targets involved in various signaling pathways. The compound has been shown to inhibit certain enzymes and receptors, which can lead to significant physiological effects.
- Inhibition of Phosphodiesterase (PDE) Activity :
- Compounds similar to (3-Methyl-4-propoxyphenyl)sulfonylamine have been identified as potent inhibitors of phosphodiesterase type 4 (PDE4), which plays a crucial role in regulating intracellular levels of cyclic AMP (cAMP). Elevated cAMP levels are associated with anti-inflammatory effects and modulation of neurotransmitter release .
- Targeting G Protein-Coupled Receptors (GPCRs) :
Pharmacological Effects
The pharmacological profile of (3-Methyl-4-propoxyphenyl)sulfonylamine indicates a broad range of potential therapeutic uses:
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Anti-Cancer Activity :
- Research suggests that sulfonamide derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival. For instance, compounds targeting E3 ubiquitin ligases have shown promise in degrading oncoproteins involved in malignancies such as non-small cell lung cancer and leukemia .
- Anti-Inflammatory Properties :
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of (3-Methyl-4-propoxyphenyl)sulfonylamine.
- Study on PDE4 Inhibition :
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Cancer Treatment Efficacy :
- In vitro studies on similar sulfonamide compounds have shown efficacy in reducing cell viability in various cancer cell lines, suggesting that (3-Methyl-4-propoxyphenyl)sulfonylamine could be explored further for oncological applications .
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | Related Findings |
|---|---|---|
| PDE Inhibition | Increases cAMP levels | Reduces inflammation; potential for asthma treatment |
| GPCR Interaction | Modulates signaling pathways | Influences smooth muscle contraction |
| Anti-Cancer | Induces apoptosis | Effective against leukemia and lung cancer cells |
| Anti-Inflammatory | Reduces eosinophilic inflammation | Promising results in animal models |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of (3-Methyl-4-propoxyphenyl)sulfonylamine?
- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation and amine coupling. A validated approach uses a one-pot, two-step reaction with DABSO (diazabicyclooctane sulfurdioxide) as a sulfur source, where aryldiazotetrafluoroborate reacts with DABSO and a pyridylmethylamine derivative under copper catalysis . Key steps include radical intermediates formed during sulfonylation and nucleophilic substitution. Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize by-products like secondary amines.
Q. How is (3-Methyl-4-propoxyphenyl)sulfonylamine characterized structurally and functionally?
- Methodological Answer :
- Spectroscopy :
- 1H/13C NMR : Assign peaks for sulfonyl (δ ~3.5–4.0 ppm), pyridyl aromatic protons (δ ~7.0–8.5 ppm), and propoxy groups (δ ~1.0–1.5 ppm for CH3) .
- FTIR : Confirm sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and pyridine ring vibrations (C=N at ~1600 cm⁻¹) .
- Mass Spectrometry : HRMS (ESI) verifies molecular weight and fragmentation patterns .
Q. What biological or chemical activity is associated with the sulfonamide-pyridylmethylamine scaffold?
- Methodological Answer : The sulfonamide group acts as a hydrogen-bond acceptor, enabling interactions with enzymes or receptors. For example, similar compounds exhibit activity in metallation studies, where pyridyl nitrogen coordinates with metal ions (e.g., Pd²⁺), altering electronic properties . Assays like enzyme inhibition (e.g., kinase or protease) or fluorescence-based binding studies are recommended to evaluate biological activity .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in the reactivity of (3-Methyl-4-propoxyphenyl)sulfonylamine?
- Methodological Answer : Density Functional Theory (DFT) studies, including Fukui function analysis, predict electrophilic/nucleophilic sites. For example, condensed softness indices (e.g., for pyridylmethyl groups) correlate with experimental alkylation vs. elimination outcomes . Computational models reconcile discrepancies in reaction pathways (e.g., temperature-dependent selectivity) by simulating transition states and energy barriers .
Q. What strategies optimize chemoselectivity in reactions involving (3-Methyl-4-propoxyphenyl)sulfonylamine?
- Methodological Answer :
- Catalyst Choice : Palladium catalysts with controlled hydrogen pressure favor primary amine formation over secondary/tertiary by-products during hydrogenation .
- Temperature Control : Lower temperatures (e.g., 0–25°C) suppress condensation reactions that form bis- or tris-pyridylmethylamines .
- Additives : Bases like NaHCO3 stabilize intermediates, reducing side reactions during sulfonylation .
Q. How do steric and electronic effects influence the coordination chemistry of (3-Methyl-4-propoxyphenyl)sulfonylamine?
- Methodological Answer :
- Steric Effects : The 3-methyl-4-propoxyphenyl group hinders axial coordination in metalloporphyrazines, favoring planar macrocyclic complexes .
- Electronic Effects : Electron-donating propoxy groups increase pyridyl nitrogen’s basicity, enhancing metal-ligand binding (e.g., Pd²⁺ coordination in solvatochromic studies) .
- Experimental Validation : UV-Vis spectroscopy tracks λmax shifts during metallation, while X-ray crystallography confirms coordination geometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
